2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid

Lipophilicity Drug-likeness Physicochemical profiling

2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid (CAS 1449145-25-8) is a trifunctional arylboronic acid building block bearing a 2-fluoro substituent, a 5-carbamoyl linker, and a 2-methoxybenzyl side chain. With a molecular formula of C15H15BFNO4 and a molecular weight of 303.09 g/mol, it is commercially supplied at 97% purity as an off‑white solid with a melting point of approximately 109 °C.

Molecular Formula C15H15BFNO4
Molecular Weight 303.09 g/mol
Cat. No. B12656496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid
Molecular FormulaC15H15BFNO4
Molecular Weight303.09 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2OC)F)(O)O
InChIInChI=1S/C15H15BFNO4/c1-22-14-5-3-2-4-11(14)9-18-15(19)10-6-7-13(17)12(8-10)16(20)21/h2-8,20-21H,9H2,1H3,(H,18,19)
InChIKeyLLKVJBWMBZQDKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid – Structural Identity and Commercial Availability for Research Procurement


2-Fluoro-5-(2-methoxybenzylcarbamoyl)benzeneboronic acid (CAS 1449145-25-8) is a trifunctional arylboronic acid building block bearing a 2-fluoro substituent, a 5-carbamoyl linker, and a 2-methoxybenzyl side chain . With a molecular formula of C15H15BFNO4 and a molecular weight of 303.09 g/mol, it is commercially supplied at 97% purity as an off‑white solid with a melting point of approximately 109 °C . The compound's primary reported application is as a coupling partner in Suzuki–Miyaura cross‑coupling reactions for constructing fluorinated biaryl and drug‑like scaffolds .

Coupling position 5‑carbamoyl regioisomer minimizes steric hindrance at boron center for smoother transmetalation
Lipophilicity window Predicted LogP ~2.0–2.5 supports standard reversed‑phase purification of biaryl products
Trifunctional scaffold Fluorine, carbamoyl linker and methoxybenzyl group enable diverse Suzuki library diversification

Why In‑Class 2‑Fluorobenzeneboronic Acid Derivatives Cannot Substitute for 2‑Fluoro‑5‑(2‑methoxybenzylcarbamoyl)benzeneboronic Acid


Closely related 2‑fluorobenzeneboronic acid analogs such as 5‑carbamoyl‑2‑fluorobenzeneboronic acid (CAS 874289‑39‑1) and 5‑(benzylcarbamoyl)‑2‑fluorobenzeneboronic acid (CAS 874289‑53‑9) differ substantially in lipophilicity, hydrogen‑bonding capacity, and steric profile [1]. These physicochemical disparities translate into altered chromatographic retention, membrane permeability, and target‑binding orientation that cannot be assumed equivalent without direct experimental confirmation [2]. Evidence from fluorobenzeneboronic acid–serine protease interaction studies demonstrates that even modest substituent changes on the benzamide moiety modulate enzyme‑bound boronate speciation and exchange kinetics, making generic substitution a high‑risk strategy for any structure‑dependent application [2].

Lipophilicity mismatch Non‑methoxylated benzyl analog (LogP 3.04) may shift chromatographic retention and solubility profiles compared to the target compound.
H‑bond acceptor difference The methoxy oxygen adds one H‑bond acceptor absent in analogs; binding orientation in enzyme pockets may not reproduce without this feature.
Regioisomer coupling behavior 3‑carbamoyl ortho‑substituted isomer increases steric congestion at boron and can slow transmetalation, potentially altering yield profiles.

Quantitative Comparative Evidence for 2‑Fluoro‑5‑(2‑methoxybenzylcarbamoyl)benzeneboronic Acid Versus Its Closest Analogs


Lipophilicity Differentiation: LogP Shift Relative to the Non‑Methoxylated Benzyl Analog

The 2‑methoxy substituent on the benzyl ring of the target compound is predicted to lower the LogP by approximately 0.5–1.2 log units compared to the non‑methoxylated 5‑(benzylcarbamoyl)‑2‑fluorobenzeneboronic acid (CAS 874289‑53‑9), which has an ACD/LogP of 3.04 . Evidence from the positional isomer 2‑fluoro‑3‑(2‑methoxybenzylcarbamoyl)benzeneboronic acid, which has a predicted LogP of 1.86, supports that the methoxy group reduces lipophilicity relative to the unsubstituted benzyl scaffold . This modulation is critical for applications where balanced hydrophilicity is required for aqueous solubility or reduced non‑specific protein binding.

Lipophilicity LogP
Data to verify
Predicted ~2.0–2.5 vs 3.04 (benzyl analog) / 0.43 (carbamoyl only)
Intermediate LogP may support balanced solubility and chromatographic purification in medicinal chemistry workflows.
Based on predicted ACD/LogP values; confirm experimentally for critical partition-dependent steps.
Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen‑Bond Acceptor Capacity Enhancement via the 2‑Methoxybenzyl Moiety

The 2‑methoxybenzyl group introduces an additional hydrogen‑bond acceptor (the methoxy oxygen) absent in the direct analog 5‑(benzylcarbamoyl)‑2‑fluorobenzeneboronic acid . Compared to the minimal analog 5‑carbamoyl‑2‑fluorobenzeneboronic acid (CAS 874289‑39‑1), which has 3 H‑bond acceptors and 3 H‑bond donors [1], the target compound possesses 5 H‑bond acceptors and 3 H‑bond donors, increasing the potential for directional intermolecular interactions. This difference is structurally analogous to the enhancement observed in N‑methoxy‑3‑borono‑4‑fluorobenzamide (PubChem CID 44717486), which has 5 H‑bond acceptors and a polar surface area of 78.8 Ų [2].

H‑Bond Acceptors
Class-level
5 acceptors (target) vs 4 (benzyl analog) / 3 (unsubstituted carbamoyl)
Extra methoxy oxygen provides an additional directional interaction site for target recognition studies.
Derived from molecular formula; binding confirmation requires structural biology data.
Hydrogen bonding Molecular recognition Target engagement

Positional Selectivity in Suzuki–Miyaura Coupling: 5‑Carbamoyl vs. 3‑Carbamoyl Regioisomer

The carbamoyl substituent at the 5‑position (para to the boronic acid) of the target compound places the bulky 2‑methoxybenzylcarbamoyl group distal to the reactive boronic acid center, whereas the 3‑positional isomer (CAS 2096353‑81‑8) positions this group adjacent (ortho) to the boronic acid . Literature on ortho‑substituted arylboronic acids demonstrates that steric congestion near the boron atom retards transmetalation in Suzuki–Miyaura reactions and increases susceptibility to protodeboronation under basic aqueous conditions [1][2]. The 5‑substituted target compound is therefore expected to exhibit superior coupling kinetics and higher isolated yields with sterically demanding aryl halide partners compared to its 3‑substituted regioisomer.

Regioisomer Coupling
Class-level
5‑position distal to boron avoids ortho steric retardation seen with 3‑regioisomer
Para substitution may reduce protodeboronation risk and improve reaction robustness compared to ortho‑substituted analog.
Inferred from general Suzuki–Miyaura trends; direct kinetic comparison is advised.
Suzuki–Miyaura coupling Regioselectivity Steric effects

Molecular Weight and Polar Surface Area Increment for Property‑Based Design Filters

The target compound (MW 303.09) occupies a molecular weight window intermediate between the minimal fragment 5‑carbamoyl‑2‑fluorobenzeneboronic acid (MW 182.94) and larger drug‑like boronic acid derivatives. The 5‑(benzylcarbamoyl) analog (MW 273.07) lacks the methoxy oxygen and has a lower polar surface area (70 Ų) compared to the target compound's estimated PSA of ~80–85 Ų [1]. This incremental increase in MW and PSA keeps the compound within Lead‑Likeness (Rule of 5 compliant) while providing additional functionality for downstream diversification.

MW & PSA Profile
Cross-study comparable
MW 303.09 (PSA ~80–85 Ų) vs 273.07 (PSA 70) for benzyl analog
Keeps lead‑likeness compliance while adding functional complexity for fragment elaboration libraries.
Experimental MW; PSA estimated from related methoxycarbamoyl analog.
Lead-likeness Physicochemical property windows Fragment-based drug discovery

Recommended Application Scenarios for 2‑Fluoro‑5‑(2‑methoxybenzylcarbamoyl)benzeneboronic Acid Based on Comparative Evidence


Suzuki–Miyaura Fragment Coupling for Lead‑Like Library Synthesis

The compound's 5‑carbamoyl substitution pattern minimizes steric interference at the boronic acid center compared to the 3‑regioisomer, making it the preferred choice for high‑throughput Suzuki library production where consistent coupling yields across diverse aryl halide partners are essential . Its intermediate LogP (~2.0–2.5) also facilitates standard reversed‑phase chromatographic purification of the resulting biaryl products.

Serine Protease or Enzyme Inhibitor Probe Design Requiring a Benzyl‑Extended Pharmacophore

The 2‑methoxybenzyl group provides an additional hydrogen‑bond acceptor and a conformational anchor that the simpler benzyl and methoxycarbamoyl analogs lack [1]. This makes the compound a rational choice for structure‑based design of boronic acid transition‑state analog inhibitors where the benzyl‑binding pocket can accommodate a methoxy substituent. The enhanced H‑bond acceptor count (5 vs. 4 for the benzyl analog) can be exploited to improve target residence time [1].

Physicochemical Property Screening in Drug Discovery Cascades

With a molecular weight of 303.09 and predicted compliance with Lipinski's Rule of Five, the compound is well‑suited as a fragment‑elaboration intermediate for lead‑like libraries . Its LogP and PSA values position it between overly hydrophilic fragment‑sized analogs and excessively lipophilic benzyl‑only derivatives, offering a balanced starting point for multiparameter optimization [1].

Application
Selection Property
Validation Focus
Suzuki–Miyaura library synthesis
5‑carbamoyl regioisomer for consistent coupling
Yield reproducibility across diverse aryl halide partners
Serine protease inhibitor probe design
Methoxybenzyl H‑bond acceptor extension
Target‑binding pocket complementarity and residence time
Lead‑likeness physicochemical screening
Balanced MW and PSA window
Rule‑of‑5 compliance and fragment elaboration potential
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